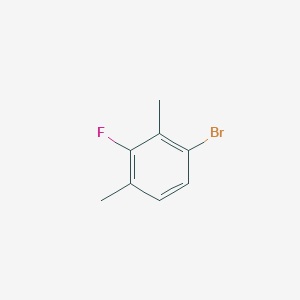

2,4-Dimethyl-3-fluoro-bromobenzene

描述

2,4-Dimethyl-3-fluoro-bromobenzene (CAS 26584-26-9) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.052 g/mol. It features a bromine atom at position 1, fluorine at position 3, and methyl groups at positions 2 and 4 on the benzene ring (based on IUPAC numbering). Key physical properties include a density of 1.426 g/cm³, boiling point of 206°C, and flash point of 81°C . This compound is structurally characterized by its electron-withdrawing bromine and fluorine substituents, combined with electron-donating methyl groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

属性

IUPAC Name |

1-bromo-3-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEHZGWTKFUPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660152 | |

| Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26584-26-9 | |

| Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-fluoro-bromobenzene can be achieved through several methods. One common method involves the bromination of 2,4-dimethyl-3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of environmentally friendly catalysts and solvents is often prioritized to minimize the environmental impact of the production process .

化学反应分析

Types of Reactions

2,4-Dimethyl-3-fluoro-bromobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles such as nitro groups or alkyl groups.

Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and alkyl halides for alkylation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used, and the reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro- or alkyl-substituted derivatives of this compound.

Nucleophilic Substitution: Products include hydroxyl- or amino-substituted derivatives.

科学研究应用

2,4-Dimethyl-3-fluoro-bromobenzene is utilized in various scientific research applications, including:

作用机制

The mechanism of action of 2,4-Dimethyl-3-fluoro-bromobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating methyl groups and the electron-withdrawing fluorine atom influence the reactivity and selectivity of the benzene ring towards electrophiles . The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions by allowing nucleophiles to attack the benzene ring and replace the bromine atom .

相似化合物的比较

This compound

- Molecular Formula : C₈H₈BrF

- Substituents : Bromine (position 1), fluorine (position 3), methyl groups (positions 2 and 4).

- Polarity : Moderate (combination of electron-withdrawing halogens and electron-donating methyl groups).

- Steric Effects : Moderate steric hindrance due to two methyl groups.

1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)

- Molecular Formula : C₇H₆BrF

- Substituents : Bromine (position 1), fluorine (position 4), methyl (position 2).

- Similarity Score : 0.95 (structurally analogous but lacks one methyl group) .

- Key Differences : Reduced steric hindrance and altered electronic effects due to fluorine at position 4 instead of 3.

1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3)

- Molecular Formula : C₇H₅BrF₂

- Substituents : Bromine (position 1), methyl (position 2), fluorine (positions 4 and 5).

- Similarity Score : 0.88 .

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|

| This compound | 203.05 | 206 | 1.426 | 81 |

| 4-Bromo-3-fluorobenzotrifluoride | 243.00 | N/A | N/A | N/A |

| 1-Bromo-4-fluoro-2-methylbenzene | 189.03 | N/A | N/A | N/A |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 273.01 | N/A | N/A | N/A |

Notes:

- The trifluoromethyl-containing derivative 4-Bromo-3-fluorobenzotrifluoride (C₇H₃BrF₄, MW 243.00) exhibits higher molecular weight due to three additional fluorine atoms but lacks methyl groups, leading to distinct electronic and steric profiles .

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6, MW 273.01) incorporates a trifluoromethoxy group, significantly increasing its electron-withdrawing character compared to methyl groups .

This compound

- Reactivity: Bromine serves as a leaving group in Suzuki-Miyaura cross-coupling reactions. Methyl groups enhance solubility in non-polar solvents.

4-Bromo-3-fluorobenzotrifluoride

1-Bromo-4-fluoro-2-methylbenzene

- Reactivity : Lower steric hindrance allows faster coupling reactions compared to the target compound.

- Applications : Precursor for fluorescent dyes and electronic materials .

生物活性

2,4-Dimethyl-3-fluoro-bromobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological evaluations, focusing on its antimicrobial, antioxidant, and toxicological properties.

Synthesis and Characterization

The synthesis of this compound often involves electrophilic aromatic substitution reactions. The introduction of bromine and fluorine substituents can significantly influence the compound's reactivity and biological properties. Characterization techniques such as NMR, mass spectrometry, and HPLC are commonly employed to verify the purity and structure of synthesized compounds.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated compounds, including this compound. The presence of bromine is noted to enhance antimicrobial effects against various bacterial strains. For instance, a study indicated that compounds with halogen substituents exhibited higher antibacterial activity compared to their non-halogenated counterparts .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 1-Bromo-4-fluorobenzene | S. aureus | 12 |

| 4-Bromo-2-methylphenol | P. aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as the DPPH radical scavenging method. The results indicate moderate antioxidant activity, which is influenced by the electron-withdrawing effects of the fluorine atom .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Inhibition (%) |

|---|---|

| This compound | 25 ± 1.5 |

| Standard Antioxidant | 70 ± 2.0 |

Toxicological Studies

Toxicity assessments have revealed that halogenated compounds can exhibit significant toxic effects at high concentrations. For example, studies indicate that exposure to high doses of similar compounds can lead to symptoms such as tremors and weight loss in animal models . The median lethal dose (LD50) for related compounds has been reported around 2,700 mg/kg in rats .

Table 3: Toxicity Data Summary

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| 1-Bromo-4-fluorobenzene | 2,700 | Tremors, weight loss |

| This compound | Not yet established | N/A |

Case Studies

A notable case study evaluated the effectiveness of various halogenated benzene derivatives in treating bacterial infections in vitro. The study highlighted that compounds similar to this compound not only inhibited bacterial growth but also demonstrated potential for use in developing new antimicrobial agents .

常见问题

Q. What are the common synthetic routes for preparing 2,4-Dimethyl-3-fluoro-bromobenzene?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example:

Methylation : Use Friedel-Crafts alkylation with methyl chloride and AlCl₃ to introduce methyl groups at positions 2 and 2.

Fluorination : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to selectively introduce fluorine at position 3.

Bromination : Utilize electrophilic aromatic substitution with Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

Key Consideration: Substituent steric effects (methyl groups) may hinder bromination; milder conditions (e.g., low temperature) are recommended.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Methyl groups (2,4-positions) appear as singlets (δ 2.3–2.5 ppm). Aromatic protons show splitting patterns influenced by fluorine (³J coupling ~8 Hz).

- ¹⁹F NMR : Fluorine at position 3 resonates as a doublet (δ -110 to -120 ppm) due to coupling with adjacent protons.

- ¹³C NMR : Distinct peaks for Br-substituted carbon (δ 120–130 ppm) and methyl carbons (δ 20–25 ppm).

Validation: Compare with deuterated analogs (e.g., bromofluorobenzene-d₄ in ) to resolve overlapping signals .

Q. What are the typical reactivity patterns of brominated aromatic compounds like this compound in substitution reactions?

- Methodological Answer : Bromine acts as a leaving group in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki, Ullmann). Key factors:

- Electron-withdrawing substituents (F, Br) activate the ring for NAS but deactivate it for electrophilic reactions.

- Steric hindrance from methyl groups may slow reactivity; microwave-assisted synthesis can enhance reaction rates .

Advanced Research Questions

Q. How does the electronic environment influence regioselectivity in cross-coupling reactions with this compound?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity directs incoming nucleophiles to para/meta positions. Methyl groups (electron-donating) counteract this, creating competing regioselectivity.

- Ligand Design : Use bulky ligands (e.g., SPhos) in palladium-catalyzed Suzuki couplings to favor sterically accessible sites. Computational modeling (DFT) predicts transition states and optimizes conditions .

Q. What challenges arise in enantioselective transformations of this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Steric bulk from methyl groups complicates chiral induction. Fluorine’s small size limits its role in asymmetric catalysis.

- Solutions :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to temporarily modify the substrate.

- Employ enantioselective C–H activation with Rh(I) catalysts and chiral phosphine ligands .

Q. How can computational chemistry predict reactivity and stability of intermediates derived from this compound?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., bromine displacement) to identify transition states and activation energies.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of charged intermediates.

- Software Tools : Gaussian or ORCA for quantum mechanics; molecular dynamics (MD) for bulk solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。